- A Meta-Selective Copper-Catalyzed C-H Bond ArylationScience (Washington, 2009, 323(5921), 1593-1597,
Cas no 97528-24-0 (N-(2,4-Dimethylphenyl)pivalamide)

N-(2,4-Dimethylphenyl)pivalamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2,4-Dimethylphenyl)pivalamide
- N-(2,4-dimethylphenyl)-2,2-dimethylpropanamide
- 2′,4′-Pivaloxylidide (7CI)
- N-(2,4-Dimethylphenyl)-2,2-dimethylpropanamide (ACI)
- MFCD00459292
- XDA52824
- AKOS000528476
- CCG-862
- DTXSID10351313
- CS-0207306
- G63923
- 97528-24-0
- JHICC03006
- DB-308460
- BS-23656
- Z27801608
-
- MDL: MFCD00459292
- Inchi: 1S/C13H19NO/c1-9-6-7-11(10(2)8-9)14-12(15)13(3,4)5/h6-8H,1-5H3,(H,14,15)
- InChI Key: UNNKNOWVLKOZRO-UHFFFAOYSA-N
- SMILES: O=C(C(C)(C)C)NC1C(C)=CC(C)=CC=1
Computed Properties
- Exact Mass: 205.14700
- Monoisotopic Mass: 205.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.10000
- LogP: 3.36100
N-(2,4-Dimethylphenyl)pivalamide Security Information
N-(2,4-Dimethylphenyl)pivalamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(2,4-Dimethylphenyl)pivalamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 210584-1g |
N-(2,4-Dimethylphenyl)pivalamide |
97528-24-0 | 95% | 1g |
£76.00 | 2022-03-01 | |
A2B Chem LLC | AB76343-1g |
N-(2,4-Dimethylphenyl)pivalamide |
97528-24-0 | 98% | 1g |
$18.00 | 2024-07-18 | |
1PlusChem | 1P003SON-1g |
N-(2,4-Dimethylphenyl)pivalamide |
97528-24-0 | 98% | 1g |
$57.00 | 2024-04-19 | |
1PlusChem | 1P003SON-5g |
N-(2,4-Dimethylphenyl)pivalamide |
97528-24-0 | 98% | 5g |
$162.00 | 2024-04-19 | |
abcr | AB270743-1g |
N-(2,4-Dimethylphenyl)pivalamide, 98%; . |
97528-24-0 | 98% | 1g |
€144.00 | 2024-04-16 | |
Ambeed | A476984-250mg |
N-(2,4-Dimethylphenyl)pivalamide |
97528-24-0 | 98% | 250mg |
$21.0 | 2024-08-02 | |
A2B Chem LLC | AB76343-100g |
N-(2,4-Dimethylphenyl)pivalamide |
97528-24-0 | 98% | 100g |
$271.00 | 2024-07-18 | |
1PlusChem | 1P003SON-250mg |
N-(2,4-Dimethylphenyl)pivalamide |
97528-24-0 | 98% | 250mg |
$21.00 | 2024-04-19 | |
TRC | D457150-500mg |
N-(2,4-Dimethylphenyl)pivalamide |
97528-24-0 | 500mg |
$87.00 | 2023-05-18 | ||
abcr | AB270743-25g |
N-(2,4-Dimethylphenyl)pivalamide, 98%; . |
97528-24-0 | 98% | 25g |
€1198.00 | 2024-04-16 |
N-(2,4-Dimethylphenyl)pivalamide Production Method
Production Method 1
Production Method 2
- Palladium-Catalysed Synthesis of α-(Trifluoromethyl)styrenes by Means of Directed C-H Bond FunctionalizationEuropean Journal of Organic Chemistry, 2016, 2016(1), 76-82,
Production Method 3
- Copper-Catalyzed Dehydrogenative Cross-Coupling Reactions of N-para-Tolylamides through Successive C-H Activation: Synthesis of 4H-3,1-BenzoxazinesAngewandte Chemie, 2011, 50(31), 7140-7143,
Production Method 4
- Equivalent Loading of Directed Arenes in Pd(II)-Catalyzed Oxidative Cross-Coupling of Aryl C-H Bonds at Room TemperatureJournal of Organic Chemistry, 2021, 86(3), 2714-2733,
Production Method 5
- Site-selective electrooxidation of methylarenes to aromatic acetalsNature Communications, 2020, 11(1),,
Production Method 6
1.2 Reagents: Water ; rt
- Palladium(II)-Catalyzed Oxidative Homo- and Cross-Coupling of Aryl ortho-sp2 C-H Bonds of Anilides at Room TemperatureJournal of Organic Chemistry, 2018, 83(8), 4812-4823,
N-(2,4-Dimethylphenyl)pivalamide Raw materials
N-(2,4-Dimethylphenyl)pivalamide Preparation Products
N-(2,4-Dimethylphenyl)pivalamide Related Literature
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Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
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Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
Additional information on N-(2,4-Dimethylphenyl)pivalamide
N-(2,4-Dimethylphenyl)pivalamide: A Comprehensive Overview
N-(2,4-Dimethylphenyl)pivalamide, also known by its CAS number 97528-24-0, is a compound of significant interest in various chemical and pharmaceutical applications. This compound is a derivative of pivalic acid, which is a well-known reagent in organic synthesis. The structure of N-(2,4-Dimethylphenyl)pivalamide consists of a pivaloyl group attached to a 2,4-dimethylphenyl amine moiety. This combination imparts unique chemical properties that make it valuable in different research and industrial contexts.
The synthesis of N-(2,4-Dimethylphenyl)pivalamide typically involves the reaction of pivalic acid with 2,4-dimethylaniline under appropriate conditions. This process often employs activation agents such as carbodiimides or coupling agents to facilitate the formation of the amide bond. The resulting compound is characterized by its stability and reactivity, making it suitable for use in peptide synthesis, as well as in the preparation of other complex organic molecules.
Recent studies have highlighted the potential of N-(2,4-Dimethylphenyl)pivalamide in drug discovery and development. Its role as a building block in medicinal chemistry has been explored extensively. Researchers have found that this compound can serve as an effective precursor for constructing bioactive molecules with desired pharmacokinetic properties. For instance, its ability to form stable amide bonds makes it an ideal candidate for designing prodrugs or sustained-release drug delivery systems.
In addition to its applications in pharmaceuticals, N-(2,4-Dimethylphenyl)pivalamide has also found utility in materials science. Its thermal stability and compatibility with various polymer systems make it a promising candidate for use in high-performance materials. Recent advancements in polymer chemistry have demonstrated its potential as an additive to enhance the mechanical properties of polymeric composites.
The physical properties of N-(2,4-Dimethylphenyl)pivalamide are well-documented. It exists as a white crystalline solid with a melting point around 135°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These characteristics make it suitable for use in various organic synthesis protocols where precise control over reaction conditions is essential.
From an environmental standpoint, N-(2,4-Dimethylphenyl)pivalamide has been evaluated for its biodegradability and eco-toxicological effects. Studies indicate that it undergoes slow degradation under aerobic conditions, which raises concerns about its long-term impact on aquatic ecosystems. However, further research is needed to fully understand its environmental fate and develop strategies for minimizing its ecological footprint.
In conclusion, N-(2,4-Dimethylphenyl)pivalamide (CAS No: 97528-24-0) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new uses and optimize its production processes, this compound is poised to play an increasingly important role in both academic and industrial settings.
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